REACTION_CXSMILES
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[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([F:9])=[N:7][CH:8]=1)[CH3:2].[O:10]1CCC[CH2:11]1>>[CH2:1]([C:3]1[CH:4]=[C:5]([CH:11]=[O:10])[C:6]([F:9])=[N:7][CH:8]=1)[CH3:2]
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Name
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|
Quantity
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0.75 g
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Type
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reactant
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Smiles
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C(C)C=1C=CC(=NC1)F
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Name
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|
Quantity
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20 mL
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Type
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reactant
|
Smiles
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O1CCCC1
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Type
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CUSTOM
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Details
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stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred for 4 h
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Duration
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4 h
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Type
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ADDITION
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Details
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treated with N,N-dimethylforninamide (482 mg, 6.59 mmol)
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with acetic acid (1 mL)
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Type
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CUSTOM
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Details
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partitioned between ethyl acetate and water
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Type
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WASH
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Details
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The organic layer was washed with 0.5N—HCl
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Type
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CUSTOM
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Details
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with brine, separated
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
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C(C)C=1C=C(C(=NC1)F)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |